molecular formula C11H10N4O3 B2872420 methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate CAS No. 1484572-80-6

methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate

Cat. No.: B2872420
CAS No.: 1484572-80-6
M. Wt: 246.226
InChI Key: AKDGYJIVZMRICN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with 1H-1,2,3-triazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate stands out due to its unique combination of a benzoate ester and a triazole ring, which imparts distinct chemical and biological properties. Its stability under various conditions and ability to participate in diverse chemical reactions make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 3-(2H-triazole-4-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-18-11(17)7-3-2-4-8(5-7)13-10(16)9-6-12-15-14-9/h2-6H,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDGYJIVZMRICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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